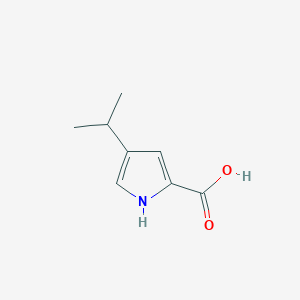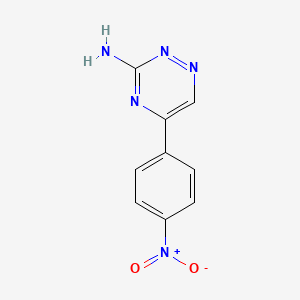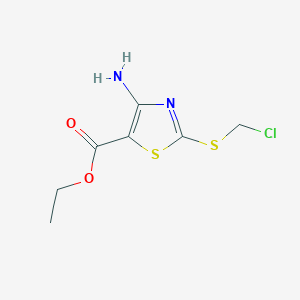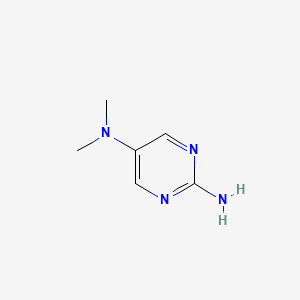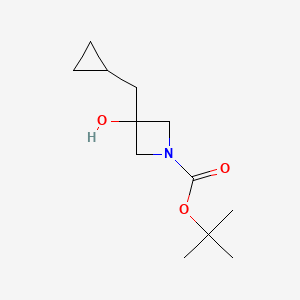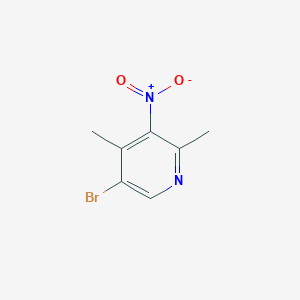
Benzimidazole, 5-phenyl-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-phényl-2-(trifluorométhyl)benzimidazole est un dérivé du benzimidazole, un composé organique aromatique hétérocyclique. Les dérivés du benzimidazole sont connus pour leurs diverses activités biologiques et sont utilisés dans diverses applications médicales.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-phényl-2-(trifluorométhyl)benzimidazole implique généralement la condensation de l'o-phénylènediamine avec des dérivés du benzaldéhyde en présence d'un agent oxydant tel que le métabisulfite de sodium . La réaction est effectuée dans un mélange de solvants dans des conditions douces, ce qui donne des rendements élevés du produit souhaité. Une autre méthode implique la condensation de diamines avec du trifluoroacétonitrile généré in situ, suivie d'une cyclisation intramoléculaire .
Méthodes de production industrielle
La production industrielle de dérivés du benzimidazole utilise souvent des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées garantit une efficacité et un rendement élevés. La scalabilité de ces méthodes permet la production de grandes quantités du composé pour diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-phényl-2-(trifluorométhyl)benzimidazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes phényle et trifluorométhyle.
Réactifs et conditions courants
Agents oxydants : Métabisulfite de sodium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Solvants : Acétonitrile, éthanol, eau.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés du benzimidazole avec des groupes fonctionnels supplémentaires, tandis que les réactions de substitution peuvent introduire divers substituants aux positions phényle ou trifluorométhyle.
Applications De Recherche Scientifique
Le 5-phényl-2-(trifluorométhyl)benzimidazole possède une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et antiviral.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du 5-phényl-2-(trifluorométhyl)benzimidazole implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes et des protéines, inhibant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber la polymérisation de la tubuline, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses .
Mécanisme D'action
The mechanism of action of benzimidazole, 5-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzimidazole : Le composé parent avec une large gamme d'activités biologiques.
2-Phénylbenzimidazole : Structure similaire mais sans le groupe trifluorométhyle, utilisé dans diverses applications médicales.
2-Trifluorométhylbenzimidazole : N'a pas le groupe phényle mais conserve le groupe trifluorométhyle, étudié pour ses propriétés antivirales.
Unicité
Le 5-phényl-2-(trifluorométhyl)benzimidazole est unique en raison de la présence à la fois du groupe phényle et du groupe trifluorométhyle, qui améliorent sa stabilité chimique et son activité biologique. Ces modifications en font un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
89426-92-6 |
|---|---|
Formule moléculaire |
C14H9F3N2 |
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
6-phenyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)13-18-11-7-6-10(8-12(11)19-13)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Clé InChI |
JYIRUKAOLZSQJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11767448.png)

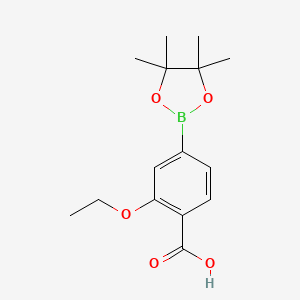
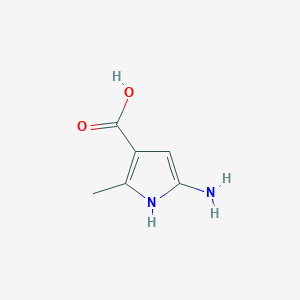
![8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11767462.png)
